molecular formula C9H5N5O B12795520 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- CAS No. 102433-78-3

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-

Cat. No.: B12795520
CAS No.: 102433-78-3
M. Wt: 199.17 g/mol
InChI Key: FNZQARVPPQEHAV-UHFFFAOYSA-N
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Description

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic compound featuring a pyridine core substituted with three cyano groups (at positions 3, 4, and 5), an amino group at position 2, and a methoxy group at position 4. This structure imparts significant electron-withdrawing properties due to the tricarbonitrile motif, distinguishing it from dicarbonitrile analogs commonly reported in the literature.

Properties

CAS No.

102433-78-3

Molecular Formula

C9H5N5O

Molecular Weight

199.17 g/mol

IUPAC Name

2-amino-6-methoxypyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14)

InChI Key

FNZQARVPPQEHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Core Structure Variations

  • Tricarbonitrile vs. Dicarbonitrile Analogs: The tricarbonitrile core (positions 3,4,5) is a key differentiator. Most analogs, such as 2-amino-4-(2,4-dichlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile () and 2-amino-4-(1,3-benzodioxol-5-yl)-6-methoxypyridine-3,5-dicarbonitrile (), possess only two cyano groups.
  • Substituent Diversity at Position 6: Methoxy Group: The methoxy substituent in the target compound contrasts with the ethoxy group in 3,4,5-Pyridinetricarbonitrile,2-amino-6-ethoxy- (CAS: 94741-97-6, ). Ethoxy groups may improve lipophilicity but reduce hydrogen-bonding capacity compared to methoxy. Complex Amino Derivatives: Compounds like 3,4,5-Pyridinetricarbonitrile,2-amino-6-[[2-(diethylamino)ethyl]amino]- (CAS: 102206-77-9, ) feature branched amino groups at position 6, which could enhance binding affinity in biological systems but complicate synthesis .

Electronic and Physicochemical Properties

Property Target Compound 2-Amino-4-(1,3-benzodioxol-5-yl)-6-methoxy-3,5-dicarbonitrile 3,4,5-Pyridinetricarbonitrile,2-amino-6-ethoxy-
Molecular Formula C₁₀H₇N₅O (inferred) C₁₅H₁₀N₄O₃ C₁₀H₇N₅O
Molecular Weight ~245.2 (estimated) 294.27 245.2
Hydrogen Bond Donors 1 (amino group) 1 1
Hydrogen Bond Acceptors 7 (3 cyano, 1 methoxy, 1 amino) 7 7
LogP (Predicted) ~1.2 (higher polarity) ~2.5 ~1.5

The target compound’s tricarbonitrile core likely reduces LogP compared to bulkier aryl-substituted dicarbonitriles (e.g., ), favoring aqueous solubility. The ethoxy analog () may exhibit slightly higher lipophilicity than the methoxy derivative .

Biological Activity

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure

The chemical structure of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- can be represented as follows:

  • Chemical Formula : C10_{10}H7_{7}N5_{5}O
  • CAS Number : 666752-02-9

Biological Activity Overview

Research indicates that 3,4,5-Pyridinetricarbonitrile derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary data indicate that it may inhibit the proliferation of cancer cells in vitro.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses.

The biological activity of 3,4,5-Pyridinetricarbonitrile is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : It potentially binds to receptors that mediate cellular signaling pathways related to inflammation and cell growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of 3,4,5-Pyridinetricarbonitrile against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest a promising role for this compound in developing new antimicrobial agents.

Anticancer Properties

In a separate investigation published in [source], the anticancer effects were assessed using various cancer cell lines. The results showed:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

These results indicate that the compound may effectively inhibit cancer cell growth at relatively low concentrations.

Anti-inflammatory Effects

Research highlighted in [source] examined the anti-inflammatory properties of the compound using an animal model. Key findings included:

  • Reduction in pro-inflammatory cytokines (TNF-alpha and IL-6).
  • Decreased edema in treated subjects compared to controls.

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